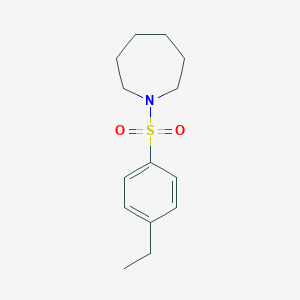
5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide, also known as CEEDBS, is a sulfonamide derivative that has been widely used in scientific research due to its unique chemical properties. This compound is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. CEEDBS has been used in various research fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide is based on its ability to bind to sulfonamide-binding proteins, also known as carbonic anhydrases. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. 5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide binds to the active site of carbonic anhydrases and inhibits their activity, leading to a decrease in the production of bicarbonate and an increase in the concentration of carbon dioxide. This mechanism of action has been exploited in the development of drugs targeting carbonic anhydrases for the treatment of various diseases, including glaucoma, epilepsy, and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide depend on the specific carbonic anhydrase isoform that it inhibits. Carbonic anhydrases are expressed in various tissues and organs, including the eye, brain, kidney, and liver. Inhibition of carbonic anhydrases in the eye leads to a decrease in the production of aqueous humor, which can be used to treat glaucoma. Inhibition of carbonic anhydrases in the brain leads to an increase in the concentration of carbon dioxide, which can be used to treat epilepsy. Inhibition of carbonic anhydrases in cancer cells leads to a decrease in the pH of the tumor microenvironment, which can be used to enhance the efficacy of chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide in lab experiments include its high purity, solubility in organic solvents, and well-established mechanism of action. The limitations of using 5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide in lab experiments include its limited selectivity for specific carbonic anhydrase isoforms and its potential toxicity at high concentrations.
Direcciones Futuras
For the use of 5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide in scientific research include the development of novel sulfonamide derivatives with improved selectivity and potency for specific carbonic anhydrase isoforms, the identification of new carbonic anhydrase isoforms that can be targeted by 5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide and its derivatives, and the exploration of new therapeutic applications for 5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide and its derivatives, such as the treatment of metabolic disorders and infectious diseases.
Métodos De Síntesis
The synthesis of 5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with diethylamine in the presence of a base such as sodium carbonate. The reaction occurs at room temperature and produces 5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide as the final product. The purity of the product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide has been used in various scientific research fields due to its unique chemical properties. In medicinal chemistry, 5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide has been used as a starting material for the synthesis of novel sulfonamide derivatives with potential antibacterial, antifungal, and anticancer activities. In biochemistry, 5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide has been used as a tool to study the structure and function of sulfonamide-binding proteins. In pharmacology, 5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide has been used as a reference compound for the development of new drugs targeting sulfonamide-binding proteins.
Propiedades
Nombre del producto |
5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C12H18ClNO3S |
Peso molecular |
291.79 g/mol |
Nombre IUPAC |
5-chloro-2-ethoxy-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C12H18ClNO3S/c1-4-14(5-2)18(15,16)12-9-10(13)7-8-11(12)17-6-3/h7-9H,4-6H2,1-3H3 |
Clave InChI |
ZUKVCLLUTPOLGC-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)Cl)OCC |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)Cl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-(3,4-Dichlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B272312.png)
![1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272315.png)



